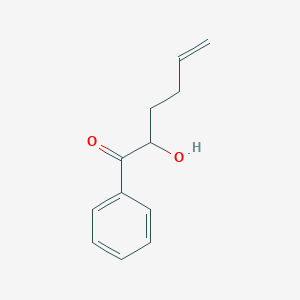
3-Allyl-2-hydroxypropiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Allyl-2-hydroxypropiophenone is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemical Synthesis
Intermediary Compound:
3-Allyl-2-hydroxypropiophenone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for multiple reaction pathways, making it a versatile building block in organic chemistry.
Synthesis of Derivatives:
The compound has been utilized to synthesize derivatives that exhibit biological activity. For instance, it has been involved in the preparation of 3-methylflavone-8-carboxylic acid derivatives, which have shown potential therapeutic effects such as coronary vasodilation and diuretic properties .
Pharmaceutical Applications
Antitumor Activity:
Research indicates that derivatives of this compound may possess antitumor properties. For example, compounds derived from this structure have been evaluated for their ability to inhibit microtubule polymerization, a critical mechanism in cancer cell proliferation. Some derivatives have shown IC50 values significantly lower than established antitumor agents, indicating their potential as effective anticancer drugs .
Mechanism of Action:
The mechanism through which these compounds exert their antitumor effects often involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, and ultimately leading to cell cycle arrest and apoptosis in cancer cells .
Material Science Applications
Photopolymerization:
this compound is also explored for its utility in photopolymerization processes. Its ability to undergo radical polymerization upon exposure to UV light makes it suitable for applications in coatings, adhesives, and dental materials. The compound's reactivity under UV light allows it to be integrated into formulations that require rapid curing times .
Case Studies
Case Study 1: Synthesis of Anticancer Agents
A study aimed at synthesizing novel anticancer agents utilized this compound as a starting material. The synthesized compounds were tested against various cancer cell lines, demonstrating potent antiproliferative activity with IC50 values ranging from 2.6 to 18 nM. These findings support the compound's potential role in developing new cancer therapies .
Case Study 2: Development of Photopolymerizable Resins
In another study focusing on material science applications, researchers developed photopolymerizable resins incorporating this compound. The resins exhibited excellent mechanical properties and rapid curing times under UV light, making them ideal candidates for use in dental applications and protective coatings .
Data Tables
The following table summarizes the biological activity and synthesis yields of various derivatives derived from this compound:
| Compound Name | Biological Activity (IC50) | Yield (%) | Application Area |
|---|---|---|---|
| Derivative A | 2.6 nM | 85% | Anticancer |
| Derivative B | 12 nM | 90% | Anticancer |
| Photopolymerizable Resin A | N/A | 95% | Material Science |
| Derivative C | 18 nM | 75% | Anticancer |
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
2-hydroxy-1-phenylhex-5-en-1-one |
InChI |
InChI=1S/C12H14O2/c1-2-3-9-11(13)12(14)10-7-5-4-6-8-10/h2,4-8,11,13H,1,3,9H2 |
InChI 键 |
UYLGOOFXJMYKOL-UHFFFAOYSA-N |
规范 SMILES |
C=CCCC(C(=O)C1=CC=CC=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















